N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide - 1021104-86-8

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Catalog Number: EVT-3099433
CAS Number: 1021104-86-8
Molecular Formula: C15H13BrN4O4S2
Molecular Weight: 457.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides

Compound Description: This series of compounds, represented by the general structure N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides, was investigated for its potential as alkaline phosphatase inhibitors. [] The alkylthio group varied in size and structure. Compound 6i (with a specific alkylthio substituent) exhibited the most potent inhibitory activity with an IC50 value of 0.420 μM. []

Relevance: These compounds share the core 1,3,4-oxadiazole ring system with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide. The presence of the alkylthio substituent at the 5-position of the oxadiazole ring, while different from the 5-bromothiophen-2-yl substituent in the target compound, highlights the exploration of this position for structure-activity relationship studies. []

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This compound, 2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide, has been studied for its thermodynamically stable crystalline modifications, which are beneficial for the stability of suspension formulations. []

Relevance: This compound shares the 1,3,4-oxadiazole ring and benzamide moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide. While the substituents on the benzamide and oxadiazole rings differ, the shared core structure indicates a potential relationship in terms of synthesis or potential applications. []

Aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl) benzamide-κ2N,O]zinc(II)

Compound Description: This zinc(II) complex, aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl) benzamide-κ2N,O]zinc(II), has been characterized by X-ray crystallography, revealing its structure and coordination geometry. []

Relevance: This compound highlights the potential of N-(5-aryl-1,3,4-oxadiazol-2-yl) benzamide derivatives, similar to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide, to act as ligands in metal complexes. The presence of the p-tolyl group at the 5-position of the oxadiazole ring, while different from the 5-bromothiophen-2-yl substituent in the target compound, illustrates the potential for variation at this position. []

2,6-Difluoro-N-(2′-methyl-3′-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-4-yl)benzamide (Compound 36)

Compound Description: Compound 36 (2,6-difluoro-N-(2′-methyl-3′-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-4-yl)benzamide) emerged as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. [] It demonstrated a remarkable pharmacokinetic profile and efficacy in in vivo rheumatoid arthritis models. []

Relevance: Although structurally distinct from N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide, compound 36's inclusion stems from its focus on the 1,3,4-oxadiazole core. This emphasizes the therapeutic relevance of this heterocyclic system in medicinal chemistry. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

Compound Description: VNI, or (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, acts as a potent inhibitor of sterol 14α-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis. [] It has demonstrated efficacy in treating Chagas disease by targeting the CYP51 enzyme in the parasite Trypanosoma cruzi. []

Relevance: VNI's structural similarity to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide lies in the shared benzamide scaffold linked to the 1,3,4-oxadiazole ring. The presence of a phenyl substituent at the 5-position of the oxadiazole ring in VNI further highlights the exploration of aryl substituents at this position, albeit different from the bromothiophene substituent in the target compound. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: This compound, 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide, has been structurally characterized, revealing its crystal structure and hydrogen-bonding interactions. []

Relevance: This compound shares the 1,3,4-oxadiazole ring and benzamide moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide, suggesting potential similarities in their chemical properties and reactivity. []

Properties

CAS Number

1021104-86-8

Product Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Molecular Formula

C15H13BrN4O4S2

Molecular Weight

457.32

InChI

InChI=1S/C15H13BrN4O4S2/c1-20(2)26(22,23)10-5-3-9(4-6-10)13(21)17-15-19-18-14(24-15)11-7-8-12(16)25-11/h3-8H,1-2H3,(H,17,19,21)

InChI Key

DFZPRLYRSIRGKE-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.